molecular formula C18H23NO5 B5451218 3-[(2,4-DIMETHOXYANILINO)CARBONYL]BICYCLO[2.2.2]OCTANE-2-CARBOXYLIC ACID

3-[(2,4-DIMETHOXYANILINO)CARBONYL]BICYCLO[2.2.2]OCTANE-2-CARBOXYLIC ACID

Cat. No.: B5451218
M. Wt: 333.4 g/mol
InChI Key: PWKRBBKGDFKAMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2,4-DIMETHOXYANILINO)CARBONYL]BICYCLO[2.2.2]OCTANE-2-CARBOXYLIC ACID is a complex organic compound characterized by its bicyclic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure, which includes a bicyclo[2.2.2]octane core, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,4-DIMETHOXYANILINO)CARBONYL]BICYCLO[2.2.2]OCTANE-2-CARBOXYLIC ACID typically involves multiple steps, starting with the preparation of the bicyclo[2.2.2]octane core. This can be achieved through various synthetic routes, including Diels-Alder reactions and subsequent functional group modifications .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification methods such as recrystallization and chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 3-[(2,4-DIMETHOXYANILINO)CARBONYL]BICYCLO[2.2.2]OCTANE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces . The bicyclic structure provides rigidity, which can enhance binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2,4-DIMETHOXYANILINO)CARBONYL]BICYCLO[2.2.2]OCTANE-2-CARBOXYLIC ACID is unique due to its specific substitution pattern and the presence of the 2,4-dimethoxyanilino group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

3-[(2,4-dimethoxyphenyl)carbamoyl]bicyclo[2.2.2]octane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO5/c1-23-12-7-8-13(14(9-12)24-2)19-17(20)15-10-3-5-11(6-4-10)16(15)18(21)22/h7-11,15-16H,3-6H2,1-2H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWKRBBKGDFKAMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2C3CCC(C2C(=O)O)CC3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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